Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCAWRAJRZBUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-55-6 | |
| Record name | methyl 5-fluoro-1,2-benzoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1,2-benzoxazole-3-carboxylate typically involves the reaction of 2-aminophenol with fluorinated carboxylic acid derivatives under specific conditions. One common method includes the use of a condensation reaction between 2-aminophenol and fluorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at around 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: H2O2 in ethanol.
Reduction: NaBH4 in methanol.
Substitution: NaOCH3 in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is a fluorinated benzoxazole derivative with potential applications in various scientific research fields.
Overview
- IUPAC Name this compound
- Molecular Formula C9H6FNO3
- Molecular Weight 195.15 g/mol
- CAS Number 1909319-55-6
Synthesis of Benzoxazoles
Various methods exist for synthesizing benzoxazole derivatives, utilizing 2-aminophenol with different substrates. Some recent advances include:
- Using a magnetic solid acid nanocatalyst ($$Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) with 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% product . The catalyst can be reused for several runs, offering high yield and shorter reaction times .
- Employing strontium carbonate as a catalyst, synthesized from strontium nitrate, sodium hydroxide, and ethylene glycol in distilled water via a hydrothermal reaction, to react 2-aminophenol and substituted benzaldehyde via a grindstone method at room temperature for 20 minutes under solvent-free conditions . This method provides a high yield and is eco-friendly .
- Reacting 1-formyl-9H-pyrido[3,4-b] indole with 2-aminophenol, catalyzed by nano-ZnO in DMF solvent at 100 °C, to produce a benzoxazole scaffold, although this method has drawbacks such as low yields and high temperatures .
Benzoxazoles in biological activities
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Feature(s) |
|---|---|---|---|---|
| Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate | C₉H₆FNO₃ | 195.15 | 5-F, 3-COOCH₃ | High electronegativity, ester group |
| Methyl 5-chloro-1,2-benzoxazole-3-carboxylate | C₉H₆ClNO₃ | 211.60 | 5-Cl, 3-COOCH₃ | Larger halogen, increased lipophilicity |
| 5-Fluoro-1,3-benzoxazol-2(3H)-one | C₇H₄FNO₂ | 153.11 | 5-F, 2-ketone | Polar, reactive ketone group |
| Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate | C₁₆H₁₂FN₂O₃ | 299.28 | 2-fluorophenyl, oxadiazole | Electron-deficient core, aromatic substituent |
Research Findings and Trends
- Chlorine, while less electronegative, increases lipophilicity, which may enhance membrane permeability .
- Metabolic Stability : Methyl esters are prone to hydrolysis in vivo, whereas ketones (e.g., 2(3H)-one derivatives) may undergo reduction or conjugation, affecting drug half-life .
- Structural Diversity : Substitution at the 3-position (e.g., carboxylate vs. ketone) significantly alters reactivity and interaction profiles, guiding medicinal chemistry optimization .
Biological Activity
Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring with a fluorine atom at the 5-position and a carboxylate ester functional group. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets, such as enzymes and receptors.
The primary mechanism of action involves the compound's interaction with specific molecular targets. This compound has been shown to inhibit various enzymes, leading to modulation of cellular processes. For instance, it may interfere with the activity of acetylcholinesterase (AChE), enhancing neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases. Additionally, the compound's ability to form strong hydrogen bonds allows it to effectively bind to active sites on enzymes, altering their function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- A549 (lung cancer)
In vitro assays have shown that this compound exhibits IC50 values in the micromolar range, indicating potent anticancer activity. For example, one study reported IC50 values of 3.79 µM against MCF-7 cells and 6.14 µM against MDA-MB-231 cells .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.79 |
| MDA-MB-231 | 6.14 |
| HCT-116 | 5.63 |
| A549 | 6.05 |
Antimicrobial and Anti-inflammatory Properties
Beyond its anticancer effects, this compound has been investigated for its antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with microbial enzymes, potentially inhibiting their growth . Furthermore, studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
Case Studies
- Neuroblastoma Study : In a study involving human neuroblastoma SH-SY5Y cells, this compound was found to engage target proteins effectively and exhibited a favorable pharmacokinetic profile in animal models following both intravenous and oral administration .
- Colorectal Cancer Research : A study demonstrated that the compound induced G2/M phase arrest in HCT-116 colorectal cancer cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) levels . This mechanism suggests its potential as an anti-microtubule agent.
Q & A
Q. What are the common synthetic strategies for preparing Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate?
The synthesis typically involves esterification of the precursor 5-fluoro-1,2-benzoxazole-3-carboxylic acid (C₈H₄FNO₃) using methylating agents like methyl chloride or dimethyl sulfate under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is recommended to achieve high purity .
Q. How is the structural identity of this compound confirmed in academic research?
A combination of spectroscopic methods is employed:
- ¹H/¹³C NMR : To confirm the methyl ester group (δ ~3.9 ppm for CH₃) and aromatic fluorine coupling patterns.
- 19F NMR : To verify the fluorine substitution position.
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation. Cross-referencing with crystallographic data (if available) ensures structural accuracy .
Q. What analytical techniques are used to assess the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Complementary methods include:
- Melting Point Analysis : Compare with literature values (e.g., analogs in show mp ranges of 182–242°C).
- Elemental Analysis (EA) : To validate C, H, N, and F content .
Advanced Research Questions
Q. How can researchers address low yields in the esterification of 5-fluoro-1,2-benzoxazole-3-carboxylic acid?
Optimize reaction conditions by:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance reactivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions. Monitor intermediates via LC-MS to identify bottlenecks .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Challenges include polymorphism and crystal twinning. Strategies:
Q. How can discrepancies between solution-state NMR and solid-state X-ray data be reconciled?
Dynamic effects in solution (e.g., ring puckering) may cause NMR signal averaging, while X-ray captures static conformations. Use:
Q. What methodologies enable regioselective fluorination in the benzoxazole scaffold?
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before fluorination.
- Halogen Exchange : Replace bromine or iodine with fluorine via Balz-Schiemann or nucleophilic aromatic substitution. Monitor reaction progress with ¹⁹F NMR to confirm regiochemistry .
Data Contradiction & Mechanistic Analysis
Q. How should researchers interpret conflicting bioactivity data for derivatives of this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, fluoro) and test in vitro.
- Crystallographic Analysis : Resolve binding modes using protein-ligand co-crystals. Cross-reference with patent data (e.g., ) to identify critical functional groups .
Q. What computational tools are recommended for predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
